Molecular Properties Differentiating N1-(2-methoxyphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide from Common N1-Substituted Analogs
The target compound's computed XLogP3-AA of 0.8 and topological polar surface area (TPSA) of 69.2 Ų position it in a distinct physicochemical space compared to common N1-substituted oxalamide analogs such as N1-(4-ethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide (XLogP3 ~1.8) or N1-(3-chloro-2-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide (XLogP3 ~1.9) [1]. Lower lipophilicity correlates with improved aqueous solubility and reduced non-specific protein binding, factors that are critical for reliable biochemical assay outcomes [2].
| Evidence Dimension | Computed logP (XLogP3-AA) and TPSA |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8; TPSA = 69.2 Ų; MW = 292.33 g/mol |
| Comparator Or Baseline | N1-(4-ethylphenyl) analog: XLogP3 ~1.8, MW ~276; N1-(3-chloro-2-methylphenyl) analog: XLogP3 ~1.9, MW ~311 [1] |
| Quantified Difference | ΔXLogP3 ≈ -1.0 (vs. more lipophilic analogs); lower MW by 19 Da vs. chlorinated analog |
| Conditions | Computed using PubChem 2024.12.12 release (XLogP3 3.0) [1] |
Why This Matters
The target compound's lower logP enables distinct solubility and assay compatibility compared to more lipophilic analogs, directly impacting formulation feasibility and dose-response accuracy in biochemical screening cascades.
- [1] PubChem Compound Summaries: CID 45000639 (target compound); CID 920239-56-1 (N1-(3-chloro-2-methylphenyl) analog); N1-(4-ethylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide (CAS 920239-55-0). Accessed May 2026. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
